molecular formula C19H20F2N6O2S B6469086 6-{5-[(2,5-difluorophenyl)methanesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine CAS No. 2640863-70-1

6-{5-[(2,5-difluorophenyl)methanesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine

Cat. No.: B6469086
CAS No.: 2640863-70-1
M. Wt: 434.5 g/mol
InChI Key: SBOGSVPZKBDSJL-UHFFFAOYSA-N
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Description

This compound is a purine derivative featuring a 9-methyl substitution and a complex bicyclic sulfonamide substituent at the 6-position. Its core structure includes:

  • Purine backbone: A nitrogen-containing heterocycle critical for biological interactions, particularly in nucleotide-related pathways.
  • Octahydropyrrolo[3,4-c]pyrrole: A bridged bicyclic amine system that confers rigidity and influences conformational stability.

The compound’s molecular formula is C₁₉H₂₀F₂N₆O₂S (molecular weight: ~434.46 g/mol). The 2,5-difluoro substitution on the phenyl ring distinguishes it from analogs, impacting its physicochemical and pharmacological properties .

Properties

IUPAC Name

6-[5-[(2,5-difluorophenyl)methylsulfonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N6O2S/c1-25-11-24-17-18(25)22-10-23-19(17)26-5-13-7-27(8-14(13)6-26)30(28,29)9-12-4-15(20)2-3-16(12)21/h2-4,10-11,13-14H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOGSVPZKBDSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)CC5=C(C=CC(=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Analogs

The most relevant analog is 6-{5-[(3,5-difluorophenyl)methanesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine (CAS: 2640862-67-3), which differs only in the fluorine substitution pattern (3,5- vs. 2,5-difluoro) on the phenyl ring . Other compounds (e.g., and ) are structurally distinct, featuring tetrahydrofuran or sugar-linked triazole systems, and are excluded from direct comparison.

Structural and Physicochemical Differences

Parameter Target Compound (2,5-Difluoro) Analog (3,5-Difluoro)
Substituent Positions Fluorines at phenyl C2 and C5 Fluorines at C3 and C5
Dipole Moment Higher (asymmetric substitution) Lower (symmetrical)
LogP (Predicted) ~2.1* ~2.3*
Polar Surface Area ~110 Ų ~110 Ų
Solubility Moderate (balanced polarity) Slightly lower (increased lipophilicity)

*LogP values estimated using fragment-based methods.

Implications of Substituent Positioning

The 3,5-isomer’s symmetry reduces dipole asymmetry, possibly weakening electrostatic interactions .

Steric Effects :

  • The 2-fluorine in the target compound may introduce steric hindrance in planar binding pockets, whereas the 3,5-isomer’s fluorines are positioned to avoid such clashes.

Lipophilicity and Permeability :

  • The 3,5-isomer’s higher predicted LogP suggests improved membrane permeability but reduced aqueous solubility compared to the 2,5-isomer.

Research Findings and Theoretical Considerations

  • Target Affinity : The 2,5-difluoro substitution may optimize binding to kinases or purine-binding enzymes due to favorable electronic and steric complementarity.
  • Metabolic Stability : Fluorine substitutions generally reduce metabolic degradation, but positional differences could alter susceptibility to cytochrome P450 enzymes.
  • Toxicity : Fluorine at C2 may increase the risk of off-target interactions compared to the 3,5-isomer, which lacks ortho-substitution.

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